

# Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Gly-Gly-Gly-PEG2-azide |           |
| Cat. No.:            | B15137965              | Get Quote |

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of cleavable and non-cleavable linkers, summarizing their performance with supporting experimental data and detailed methodologies.

The linker in an ADC is a crucial component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload. Its properties significantly influence the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic index. The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully considered based on the specific target, payload, and desired therapeutic outcome.

# Mechanisms of Action: A Tale of Two Release Strategies

Cleavable and non-cleavable linkers employ fundamentally different strategies for releasing the cytotoxic payload within the target cancer cell.

#### Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage under specific conditions prevalent within the tumor microenvironment or inside cancer cells.







This targeted release minimizes systemic toxicity. There are three main types of cleavable linkers:

- Enzyme-Sensitive Linkers: These linkers, such as those containing dipeptides like valine-citrulline (Val-Cit), are cleaved by proteases like Cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[1][2]
- pH-Sensitive Linkers: These linkers, like hydrazones, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][4]
- Reduction-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.[5]

A key feature of many ADCs with cleavable linkers is the bystander effect.[2] Once the payload is released, its membrane permeability allows it to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in heterogeneous tumors.[6]

#### Non-Cleavable Linkers: Proteolytic Degradation is Key

Non-cleavable linkers consist of stable chemical bonds that are not readily broken.[7] The release of the payload from these ADCs relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated.[8] Because the released payload-linker-amino acid complex is often charged and less membrane-permeable, ADCs with non-cleavable linkers typically exhibit a reduced bystander effect.[9] Their stability in circulation is generally higher, leading to a potentially wider therapeutic window and reduced off-target toxicity.[7]





Click to download full resolution via product page

Figure 1. Mechanisms of payload release for cleavable and non-cleavable linkers.

#### Performance Comparison: A Data-Driven Analysis

The choice between a cleavable and a non-cleavable linker has significant implications for an ADC's performance, including its stability, potency, and toxicity profile.



| Feature                 | Cleavable Linkers                                    | Non-Cleavable<br>Linkers                                               | References  |
|-------------------------|------------------------------------------------------|------------------------------------------------------------------------|-------------|
| Mechanism of<br>Release | Enzymatic, pH, or reductive cleavage                 | Proteolytic<br>degradation of the<br>antibody                          | [1],[2],    |
| Release Site            | Endosome, lysosome, or cytoplasm                     | Lysosome                                                               | [3],[1],[5] |
| Circulatory Stability   | Generally lower                                      | Generally higher                                                       | [7],        |
| Bystander Effect        | Typically high                                       | Typically low to negligible                                            | [9],[2]     |
| Payload Form            | Released in its native or near-native form           | Released as a conjugate with the linker and an amino acid              | [8]         |
| Therapeutic Window      | Can be narrower due to potential off-target toxicity | Often wider due to<br>higher stability and<br>lower off-target effects | [7],        |
| Tumor Heterogeneity     | More effective due to bystander killing              | Less effective                                                         | [6]         |

#### **Quantitative In Vitro Cytotoxicity Data**

The following table summarizes publicly available in vitro cytotoxicity data (IC50 values) for ADCs with different linker types against various cancer cell lines. Lower IC50 values indicate higher potency.



| ADC                                  | Linker<br>Type           | Payload          | Target<br>Antigen | Cell Line | IC50 (nM)       | Referenc<br>e |
|--------------------------------------|--------------------------|------------------|-------------------|-----------|-----------------|---------------|
| Trastuzum<br>ab-vc-<br>MMAE          | Cleavable<br>(Val-Cit)   | MMAE             | HER2              | N87       | ~0.1            | [10]          |
| Trastuzum<br>ab-mc-<br>MMAF          | Non-<br>cleavable        | MMAF             | HER2              | SK-BR-3   | Not<br>Reported | [8]           |
| Anti-P-<br>cadherin-<br>SPDB-<br>DM4 | Cleavable<br>(Disulfide) | DM4              | P-cadherin        | HCC70     | Not<br>Reported | [11]          |
| Anti-P-<br>cadherin-<br>SMCC-<br>DM1 | Non-<br>cleavable        | DM1              | P-cadherin        | HCC70     | Not<br>Reported | [11]          |
| FAP-Val-<br>Ala-MMAE                 | Cleavable<br>(Val-Ala)   | MMAE             | FAP               | various   | 2-9             | [12],[13]     |
| FAP-non-<br>cleavable                | Non-<br>cleavable        | Not<br>specified | FAP               | various   | >100            | [12],[13]     |

#### **Quantitative In Vivo Efficacy Data**

The following table presents available in vivo efficacy data, typically measured as tumor growth inhibition (TGI), from xenograft models.



| ADC                              | Linker Type       | Tumor<br>Model               | Dosing            | Outcome                                            | Reference |
|----------------------------------|-------------------|------------------------------|-------------------|----------------------------------------------------|-----------|
| Anti-P-<br>cadherin-<br>SPDB-DM4 | Cleavable         | HCC70<br>Xenograft           | Single IV<br>dose | Improved efficacy compared to non- cleavable       | [11]      |
| Anti-P-<br>cadherin-<br>SMCC-DM1 | Non-<br>cleavable | HCC70<br>Xenograft           | Single IV<br>dose | Less effective<br>than<br>cleavable<br>counterpart | [11]      |
| Fc-U-ZHER2-<br>MMAE              | Cleavable         | NCI-N87<br>Gastric<br>Cancer | Not Specified     | Complete<br>tumor<br>regression                    | [14]      |
| Herceptin-<br>MMAE               | Not Specified     | NCI-N87<br>Gastric<br>Cancer | Not Specified     | Limited tumor enrichment                           | [14]      |

### **Experimental Protocols**

Standardized assays are crucial for the preclinical evaluation and comparison of ADCs with different linkers.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biotechinformers.com [biotechinformers.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]



- 3. pubs.acs.org [pubs.acs.org]
- 4. in vitro assay development\_In Vivo Pharmacology Assays In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. agilent.com [agilent.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable versus non-cleavable ADC linker chemistry ProteoGenix [proteogenix.science]
- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. London Stock Exchange | London Stock Exchange [londonstockexchange.com]
- 13. Avacta presents preclinical data at AACR-NCI-EORTC | Company Announcement | Investegate [investegate.co.uk]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137965#cleavable-vs-non-cleavable-linkers-for-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com